1-(3,4-Dibromophenyl)thiourea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6Br2N2S |
|---|---|
Molecular Weight |
310.01 g/mol |
IUPAC Name |
(3,4-dibromophenyl)thiourea |
InChI |
InChI=1S/C7H6Br2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI Key |
KZWFYSWBAOTOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)Br)Br |
Origin of Product |
United States |
Molecular and Supramolecular Structural Elucidation of 1 3,4 Dibromophenyl Thiourea
Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformational Features
Single-crystal X-ray diffraction studies are pivotal in determining the precise three-dimensional arrangement of atoms in 1-(3,4-Dibromophenyl)thiourea. While specific crystallographic data for the title compound is not available, analysis of closely related structures, such as N-(2-bromophenyl)thiourea and 1-(4-bromophenyl)-3-(3-chloropropanoyl)thiourea, provides significant insights into its expected molecular geometry. nih.govnih.gov
The thiourea (B124793) moiety [-NH-C(=S)-NH-] is anticipated to be planar. nih.govwikipedia.org The dibromophenyl ring is also planar. A key conformational feature is the dihedral angle between the plane of the thiourea group and the plane of the 3,4-dibromophenyl ring. In analogous compounds like N-(2-bromophenyl)thiourea, this angle is approximately 80.82°. nih.gov This significant twist is likely due to steric hindrance and the electronic effects of the bromine substituents. The C=S bond length is expected to be characteristic of a thiourea derivative, and the C-N bond lengths within the thiourea backbone would exhibit partial double bond character. core.ac.uk
Elucidation of Intramolecular Hydrogen Bonding Networks
Intramolecular hydrogen bonds play a crucial role in stabilizing the molecular conformation of thiourea derivatives. In acylthioureas, an N—H⋯O hydrogen bond is commonly observed, which forms a six-membered ring motif. nih.govnih.gov For this compound, which is not an acylthiourea, the potential for intramolecular hydrogen bonding is less obvious without a suitable acceptor group in a favorable position. However, in some related structures, weak C—H⋯S intramolecular interactions have been noted. nih.gov
Analysis of Intermolecular Interactions and Supramolecular Architectures
The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, leading to the formation of a robust supramolecular architecture. The primary intermolecular interaction in thioureas is the N—H⋯S hydrogen bond. nih.govresearchgate.net These interactions typically link molecules into chains or dimers. For instance, in N-(2-bromophenyl)thiourea, N—H⋯S hydrogen bonds form linear chains. nih.gov
Table 1: Expected Hydrogen Bond Parameters in this compound based on Analogous Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N-H···S | ~0.86 | ~2.5-2.7 | ~3.3-3.5 | ~150-170 |
| C-H···S | ~0.93 | ~2.8-3.0 | ~3.7-3.9 | ~140-160 |
| C-H···N | ~0.93 | ~2.6-2.8 | ~3.5-3.7 | ~150-170 |
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
For a molecule like this compound, the Hirshfeld surface analysis is expected to highlight the significance of several key interactions. Based on studies of similar brominated aromatic compounds, the most significant contributions to the crystal packing are anticipated to be from H⋯H, Br⋯H, and C⋯H contacts. nih.govnih.gov The N⋯H and S⋯H contacts, corresponding to the N—H⋯N/S and C—H⋯N/S hydrogen bonds, would also be prominent.
Table 2: Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Expected Contribution (%) |
|---|---|
| H⋯H | 20-40 |
| Br⋯H/H⋯Br | 10-20 |
| C⋯H/H⋯C | 15-25 |
| S⋯H/H⋯S | 5-15 |
| N⋯H/H⋯N | 5-15 |
| C⋯C | 5-10 |
| Br⋯Br | <5 |
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are essential for confirming the structure of this compound in the absence of single-crystal X-ray data and for providing complementary information.
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations in the range of 3100-3400 cm-1. The C=S stretching vibration should appear in the region of 700-850 cm-1, and the C-N stretching vibrations are anticipated around 1400-1500 cm-1. Aromatic C-H and C=C stretching bands will also be present. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy :
1H NMR : The protons of the two NH groups are expected to appear as broad singlets in the downfield region of the spectrum. The aromatic protons of the 3,4-dibromophenyl ring will exhibit a characteristic splitting pattern (an AX system or a more complex pattern depending on the coupling constants).
13C NMR : The most downfield signal is expected to be that of the thiocarbonyl carbon (C=S), typically appearing around 180 ppm. The signals for the aromatic carbons will be observed in the 110-140 ppm range, with the carbon atoms attached to the bromine atoms being significantly influenced. mdpi.com
Gas-Phase and Condensed-Phase Structural Investigations via Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the structural and electronic properties of this compound. These calculations can be performed for an isolated molecule in the gas phase and can also be adapted to model the condensed phase.
In the gas phase, DFT calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This allows for a comparison with the expected solid-state structure and an assessment of the effects of crystal packing on the molecular conformation. Frontier molecular orbital analysis (HOMO-LUMO) can provide information about the chemical reactivity and electronic transitions of the molecule. nih.gov
For the condensed phase, computational models can be used to simulate the crystalline environment and investigate the intermolecular interactions. By calculating the energies of different types of intermolecular interactions, their relative strengths can be quantified, complementing the information obtained from Hirshfeld surface analysis. nih.gov These calculations can help to rationalize the observed or predicted supramolecular architecture.
Computational Chemistry Applications in the Study of 1 3,4 Dibromophenyl Thiourea
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(3,4-Dibromophenyl)thiourea, DFT calculations could provide valuable information about its geometry, stability, and electronic properties.
Researchers frequently use DFT to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
For substituted phenylthiourea (B91264) derivatives, studies have shown that the nature and position of the substituent on the phenyl ring significantly influence the HOMO-LUMO energy gap. For this compound, the electron-withdrawing nature of the bromine atoms would be expected to lower both the HOMO and LUMO energy levels, and the specific effect on the energy gap would be a key outcome of a DFT study.
Furthermore, DFT can be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes and chemical shifts.
Table 1: Hypothetical DFT-Calculated Electronic Properties for Phenylthiourea Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Phenylthiourea | -5.8 | -1.2 | 4.6 |
| 1-(4-Bromophenyl)thiourea | -6.0 | -1.5 | 4.5 |
| 1-(3,4-Dichlorophenyl)thiourea | -6.2 | -1.8 | 4.4 |
| This compound | Data not available | Data not available | Data not available |
Note: The values for known compounds are illustrative and sourced from general findings in the literature on phenylthiourea derivatives. The entry for this compound is noted as data not available.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Protein-Ligand Interaction Stability Analysis
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of a ligand-protein complex, MD simulations can provide insights into the stability of the binding interaction and the conformational changes that may occur upon binding.
Following a molecular docking study, the predicted complex of this compound and its target protein would be subjected to an MD simulation in a simulated physiological environment (e.g., in water at a specific temperature and pressure). The simulation would track the trajectory of the atoms over a period of nanoseconds.
Analysis of the MD trajectory can reveal important information, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable complex will typically show a low and converging RMSD value over the simulation time. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are developed by calculating a set of molecular descriptors for a series of compounds with known activities or properties and then using statistical methods to build a mathematical model.
For a series of substituted phenylthiourea derivatives, a QSAR study could be performed to predict the biological activity of new compounds, such as this compound. The model would be built using a training set of compounds with experimentally determined activities. Molecular descriptors, which can be calculated from the chemical structure, would include constitutional, topological, geometrical, and electronic descriptors.
Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of compounds that have not yet been synthesized or tested, including this compound. This allows for the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources.
Table 3: Example of a Simple QSAR Equation for a Series of Phenylthiourea Derivatives
pIC50 = a(logP) + b(Dipole Moment) + c**
| Parameter | Description |
| pIC50 | The negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity. |
| logP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. |
| Dipole Moment | A measure of the polarity of the molecule. |
| a, b, c | Coefficients determined from the regression analysis. |
Note: This is a generic example of a QSAR equation. A specific model for a particular biological activity would require a dataset of compounds with measured activities.
Structure Activity Relationship Sar Studies and Rational Design of 1 3,4 Dibromophenyl Thiourea Derivatives
Correlating Structural Modifications with Changes in Biological Potency and Selectivity
The biological activity of phenylthiourea (B91264) derivatives is intricately linked to the nature and position of substituents on the phenyl ring, as well as the characteristics of the group attached to the second nitrogen of the thiourea (B124793) moiety.
Research on various diarylthiourea and related compounds has demonstrated that electron-withdrawing groups on the phenyl ring can significantly influence their cytotoxic effects against cancer cell lines. nih.gov Halogen atoms, such as chlorine and bromine, are common electron-withdrawing substituents that have been shown to enhance anticancer activity. For instance, studies on 3-(trifluoromethyl)phenylthiourea (B159877) analogs revealed that compounds with dichlorophenyl substituents, such as 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, exhibited potent cytotoxic activity against human colon cancer and leukemia cell lines. biointerfaceresearch.comnih.gov This suggests that the 3,4-dihalogen substitution pattern is a favorable motif for biological activity.
The position of the halogens is also critical. The meta and para positions on the phenyl ring are often associated with increased potency. The 3,4-dibromo substitution in the titular compound places bromine atoms at these key positions, which likely contributes to its potential biological effects through enhanced hydrophobic and electronic interactions with target proteins.
To illustrate the impact of these modifications, the following table presents data from a study on related halogenated bis-phenylthiourea derivatives and their cytotoxic activity.
| Compound | R1 (Substitution on Phenyl Ring 1) | R2 (Substitution on Phenyl Ring 2) | Biological Activity (IC50 in µM) against SW480 Colon Cancer Cells |
|---|---|---|---|
| Analog 1a | 3,4-dichloro | 4-fluoro | Potent Activity |
| Analog 3a | 4-bromo | 2,4-difluoro | More effective than cisplatin |
| Analog 3b | 4-bromo | 3,4-difluoro | Potent Activity |
| Analog 5j | 4-iodo | 3,5-bis(trifluoromethyl) | Potent Activity |
This table is illustrative and based on findings for related halogenated bis-phenylthiourea derivatives, as specific data for 1-(3,4-Dibromophenyl)thiourea derivatives is not available. The term "Potent Activity" is used as described in the source literature, often in comparison to a standard drug like cisplatin. nih.gov
Pharmacophore Development and Identification of Key Structural Determinants for Activity
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For thiourea derivatives, a general pharmacophore can be proposed based on their known interactions with various biological targets.
The key structural determinants for the activity of phenylthiourea derivatives typically include:
A Hydrogen Bond Donor Region: The two N-H groups of the thiourea linker are crucial hydrogen bond donors. These interactions are often vital for anchoring the molecule within the active site of a target protein.
An Aromatic/Hydrophobic Region: The phenyl ring provides a key hydrophobic and aromatic interaction domain. The 3,4-dibromo substitutions on this ring in this compound would significantly enhance its hydrophobicity and create specific electronic properties that can influence binding.
A Variable Substituent Region: The second substituent on the thiourea provides another region for modification to fine-tune the compound's properties, including its interaction with the target, solubility, and metabolic stability.
Strategies for Lead Optimization and Scaffold Improvement Based on SAR Data
Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). danaher.compatsnap.com Based on the general SAR of thiourea derivatives, several strategies can be employed to optimize a lead compound like this compound.
Systematic Modification of the Phenyl Ring Substituents: While the 3,4-dibromo pattern appears promising, further optimization could involve exploring other halogen substitutions (e.g., chloro, fluoro) or combinations thereof at different positions on the phenyl ring to fine-tune the electronic and steric properties.
Scaffold Hopping and Modification of the Second Substituent: "Scaffold hopping" involves replacing the core structure of the molecule while retaining its essential functionalities. patsnap.com For this compound, this could involve replacing the second substituent (which is an amino group in the parent thiourea) with a wide variety of other chemical groups. Introducing different aromatic, heterocyclic, or aliphatic moieties at this position can lead to novel compounds with improved activity and selectivity. For example, incorporating heterocyclic rings has been shown to enhance the specificity of thiourea derivatives for their target proteins. biointerfaceresearch.com
Computational Modeling and Rational Design: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening can be used to predict the activity of newly designed analogs and to understand their binding modes at the molecular level. patsnap.comnih.gov This allows for a more rational and efficient approach to lead optimization, reducing the need for extensive and costly synthesis and testing of numerous compounds.
By employing these strategies, a lead compound like this compound can be systematically refined to develop a drug candidate with an optimal balance of potency, selectivity, and drug-like properties.
Coordination Chemistry and Metallopharmaceutical Potential of 1 3,4 Dibromophenyl Thiourea Complexes
Synthesis and Comprehensive Structural Characterization of Metal Complexes (e.g., Cu(II), Pt(II), Fe(II), Co(II), Ni(II), Pb(II))
The synthesis of metal complexes with 1-(3,4-Dibromophenyl)thiourea typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like methanol or ethanol (B145695). The stoichiometry of the reaction, the nature of the metal salt, and the reaction conditions can be tailored to yield complexes with varying coordination geometries and metal-to-ligand ratios.
Copper(II) Complexes: The reaction of this compound with copper(II) chloride generally yields a complex with a 1:2 metal-to-ligand ratio. nih.gov Spectroscopic analyses, including infrared (IR) and UV-Visible spectroscopy, are crucial for elucidating the structure of these complexes. In the IR spectrum, a shift in the ν(C=S) and ν(N-H) bands of the thiourea (B124793) ligand upon complexation indicates the involvement of the sulfur and nitrogen atoms in coordination to the Cu(II) ion. The electronic spectra of these complexes often exhibit ligand-to-metal charge transfer (LMCT) bands and d-d transitions, which provide information about the coordination geometry around the copper center. X-ray absorption spectroscopy and molecular modeling studies on analogous bromophenylthiourea complexes suggest that two ligands coordinate to the Cu(II) ion in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom, forming a CuN₂S₂ core. nih.govnih.gov Depending on the specific substituents, these complexes can adopt geometries ranging from pseudo-tetrahedral to distorted square planar. nih.gov
Platinum(II) Complexes: Platinum(II) complexes of thiourea derivatives are of particular interest due to their potential as anticancer agents. The synthesis of Pt(II) complexes with this compound would likely involve the reaction of the ligand with a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄). Characterization using techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy would confirm the coordination of the ligand to the platinum center. eurjchem.com Single-crystal X-ray diffraction studies on similar Pt(II)-thiourea complexes have revealed a square-planar coordination geometry around the Pt(II) ion, with the thiourea ligands coordinating through the sulfur and oxygen or nitrogen atoms. eurjchem.com
Iron(II), Cobalt(II), and Nickel(II) Complexes: The synthesis of Fe(II), Co(II), and Ni(II) complexes with substituted thioureas has been reported to yield complexes with varying geometries. journalajocs.com For instance, octahedral geometries are common for Fe(II) and Co(II) complexes, while Ni(II) can form both tetrahedral and square planar complexes. journalajocs.comamazonaws.com The synthesis of this compound complexes with these metals would likely follow standard procedures involving the reaction of the ligand with the corresponding metal chlorides or acetates. ksu.edu.tr Spectroscopic and magnetic susceptibility measurements are essential for determining the coordination environment and electronic structure of these paramagnetic complexes.
Lead(II) Complexes: While less common, the coordination chemistry of lead(II) with thiourea derivatives is also of interest. The synthesis would involve reacting this compound with a lead(II) salt, such as lead(II) acetate or nitrate. The characterization would rely on spectroscopic techniques to confirm the coordination of the ligand to the lead ion, likely through the sulfur atom.
A summary of the expected coordination complexes is presented in the table below.
| Metal Ion | Typical Precursor | Expected Stoichiometry (M:L) | Common Coordination Geometry |
| Cu(II) | CuCl₂·2H₂O | 1:2 | Distorted Square Planar / Tetrahedral |
| Pt(II) | K₂[PtCl₄] | 1:2 | Square Planar |
| Fe(II) | FeCl₂·4H₂O | 1:2 | Octahedral |
| Co(II) | CoCl₂·6H₂O | 1:2 | Octahedral / Tetrahedral |
| Ni(II) | NiCl₂·6H₂O | 1:2 | Square Planar / Octahedral |
| Pb(II) | Pb(NO₃)₂ | 1:2 | Varies (often hemidirected) |
Ligand-Metal Coordination Modes and Their Influence on Physicochemical Properties
This compound possesses multiple donor sites, primarily the soft sulfur atom and the harder nitrogen atoms, allowing for diverse coordination modes. scienceasia.org The most common coordination modes observed for thiourea derivatives are monodentate coordination through the sulfur atom and bidentate chelation involving both a sulfur and a nitrogen atom. mdpi.com
In many complexes, particularly with softer metal ions like Pt(II) and Pb(II), the thiourea ligand coordinates as a neutral monodentate ligand through its sulfur atom. mdpi.com This mode of coordination is supported by the significant shift of the C=S stretching vibration to lower frequencies in the IR spectrum of the complex compared to the free ligand.
For other metals like Cu(II), Co(II), and Ni(II), bidentate coordination is frequently observed, where the ligand chelates to the metal center through the sulfur atom and one of the nitrogen atoms after deprotonation of the N-H group. nih.govmdpi.com This results in the formation of a stable chelate ring. The deprotonation is often facilitated by the presence of a base or by the reaction conditions.
The coordination mode has a profound impact on the physicochemical properties of the resulting metal complexes. For instance, the formation of neutral chelate complexes can lead to increased lipid solubility, which may enhance the ability of the complex to cross cell membranes. The geometry of the complex, which is dictated by the coordination mode and the metal ion, influences its electronic properties, such as the energy of d-d transitions and charge transfer bands, which can be observed by UV-Vis spectroscopy. The stability of the complexes is also dependent on the coordination mode, with chelated complexes generally exhibiting higher thermodynamic stability compared to their monodentate counterparts.
Enhanced Biological Activities of this compound Metal Complexes Compared to Free Ligands
A significant body of research demonstrates that the biological activity of thiourea derivatives is often enhanced upon coordination to a metal center. mdpi.com This enhancement is attributed to several factors, including increased lipophilicity, altered steric and electronic properties, and the combined therapeutic effects of both the ligand and the metal ion.
Anticancer Activity: Copper(II) complexes of bromophenylthiourea derivatives have shown significant cytotoxicity against various cancer cell lines. nih.gov For instance, some Cu(II) complexes have exhibited IC₅₀ values in the low micromolar range against human colon adenocarcinoma (SW480) and prostate cancer (PC3) cells, while being significantly less toxic to normal human keratinocyte (HaCaT) cells. nih.gov This selectivity for cancer cells is a highly desirable characteristic for potential anticancer agents. The proposed mechanism of action for some of these complexes involves the induction of apoptosis. nih.gov Similarly, platinum(II) complexes of thiourea derivatives are being investigated as alternatives to cisplatin, with the aim of overcoming drug resistance and reducing side effects.
Antimicrobial Activity: Metal complexes of thiourea derivatives have also demonstrated potent antimicrobial activity. mdpi.com Copper(II) complexes of halogenated phenylthioureas have been found to be active against methicillin-resistant Staphylococcus aureus (MRSA) strains, with some complexes showing minimum inhibitory concentrations (MIC) as low as 2 µg/mL. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. The enhanced antimicrobial activity of the metal complexes compared to the free ligands is often attributed to the chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex, allowing it to penetrate the bacterial cell membrane more effectively.
The following table provides a conceptual comparison of the biological activity of the free ligand versus its metal complexes, based on findings for analogous compounds.
| Biological Activity | This compound (Free Ligand) | Metal Complexes (e.g., Cu(II), Pt(II)) |
| Anticancer | Moderate activity | Significantly enhanced cytotoxicity, often with selectivity for cancer cells. |
| Antimicrobial | Mild to moderate activity | Potent activity against a range of bacteria, including resistant strains. |
Pre Clinical Therapeutic Prospects and Future Research Directions
In Vitro Therapeutic Potential and Selectivity Profile of 1-(3,4-Dibromophenyl)thiourea
The therapeutic promise of this compound is significantly informed by the in vitro performance of its structural analogues, particularly those with dihalogenated phenyl rings. A notable example is the study of a series of 3-(trifluoromethyl)phenylthiourea (B159877) derivatives, which included the compound 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea . This closely related compound has demonstrated potent cytotoxic effects against a panel of human cancer cell lines.
The in vitro activity of this dichlorinated analogue provides a strong rationale for the potential anticancer efficacy of this compound. The substitution pattern on the phenyl ring is a critical determinant of the biological activity of thiourea (B124793) derivatives, and the presence of electron-withdrawing groups, such as halogens, is often associated with enhanced cytotoxic potential.
Table 1: In Vitro Cytotoxicity of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SW480 | Primary Colon Cancer | 9.0 |
| SW620 | Metastatic Colon Cancer | 1.5 |
| K562 | Chronic Myelogenous Leukemia | 6.3 |
| HaCaT | Normal Human Keratinocytes | 24.7 |
Data sourced from a study on 3-(trifluoromethyl)phenylthiourea derivatives.
The data presented in Table 1 for the dichlorinated analogue highlights a favorable selectivity profile. The significantly higher IC₅₀ value against the normal human keratinocyte cell line (HaCaT) compared to the cancer cell lines suggests a degree of tumor selectivity. This is a crucial aspect of pre-clinical assessment, as a favorable therapeutic window is a key predictor of a compound's potential for further development. The pro-apoptotic activity observed with these compounds, coupled with their ability to inhibit interleukin-6 (a cytokine implicated in cancer-related inflammation), further underscores their therapeutic potential. Given the similar electronic properties of bromine and chlorine, it is plausible that this compound would exhibit a comparable, if not enhanced, in vitro therapeutic and selectivity profile.
Exploration of Novel Molecular Targets for Therapeutic Intervention
The therapeutic efficacy of thiourea derivatives is intrinsically linked to their interaction with specific molecular targets within cancer cells. While the precise targets of this compound have yet to be elucidated, research on analogous compounds has identified several key proteins and pathways that are likely to be relevant.
Kinases are a prominent class of molecular targets for phenylthiourea (B91264) derivatives. The RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer, is a key area of investigation. For instance, molecular docking studies have suggested that thiourea derivatives can effectively bind to the hydrophobic cavity of K-Ras protein, a critical regulator of cell proliferation and survival tandfonline.comanalis.com.my. Other important kinases that have been identified as potential targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which play crucial roles in tumor angiogenesis and progression.
Other potential molecular targets for this class of compounds include:
DNA Gyrase and Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to catastrophic DNA damage and cell death. Some thiourea derivatives have shown the ability to inhibit these enzymes, suggesting a potential mechanism for their anticancer activity.
Tubulin: As a key component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Disruption of microtubule dynamics by tubulin inhibitors can lead to cell cycle arrest and apoptosis. Molecular docking studies have indicated that brominated phenyl derivatives can interact with the colchicine-binding site of tubulin researchgate.net.
Epidermal Growth Factor Receptor (EGFR): This receptor tyrosine kinase is often overexpressed in various cancers and plays a central role in cell growth and proliferation. Phenylthiourea derivatives have been investigated as potential EGFR inhibitors nih.gov.
The exploration of these and other novel molecular targets through techniques such as molecular docking, proteomics, and enzymatic assays will be crucial in fully understanding the mechanism of action of this compound and identifying its most promising therapeutic applications.
Development of Advanced In Vitro Biological Models for Efficacy Validation
To bridge the gap between initial in vitro findings and clinical reality, the use of advanced biological models for efficacy validation is paramount. Traditional two-dimensional (2D) cell cultures, while useful for high-throughput screening, often fail to recapitulate the complex microenvironment of a solid tumor. Consequently, there is a growing emphasis on the adoption of more physiologically relevant three-dimensional (3D) culture systems.
3D Spheroid and Organoid Models offer a more accurate representation of tumor architecture, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers cherrybiotech.commdpi.comyoutube.com. The use of patient-derived organoids, which retain the genetic and phenotypic characteristics of the original tumor, provides a particularly powerful platform for personalized medicine and for testing the efficacy of compounds like this compound in a more clinically relevant context nih.govcrownbio.comyoutube.comspringernature.comnih.gov. These models can provide valuable insights into a compound's ability to penetrate solid tumors and exert its cytotoxic effects in a more realistic setting.
For compounds targeting specific molecular pathways, such as kinase signaling, specialized in vitro screening assays are essential for validating their mechanism of action and selectivity. Advanced techniques include:
NanoBRET™ Target Engagement Assays: These assays allow for the real-time measurement of compound binding to a specific protein target within living cells, providing a direct assessment of target engagement.
Cellular Phosphorylation Assays: These assays measure the phosphorylation status of downstream substrates of a target kinase, providing a functional readout of the compound's inhibitory activity within a cellular context.
The integration of these advanced in vitro models into the pre-clinical evaluation of this compound will be critical for generating robust and predictive data to support its further development.
Strategic Design for Next-Generation Thiourea-Based Bioactive Compounds
The promising in vitro activity of halogenated phenylthiourea derivatives provides a strong impetus for the strategic design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Several key strategies can be employed to achieve this.
Structure-Activity Relationship (SAR) Studies are fundamental to understanding how chemical modifications influence biological activity. For phenylthiourea derivatives, the nature and position of substituents on the phenyl ring are critical. The presence of electron-withdrawing groups, such as the dibromo substitution in this compound, is often correlated with enhanced anticancer activity. Systematic exploration of different halogen substitutions (e.g., fluorine, chlorine, iodine) and their positions on the phenyl ring can lead to the identification of compounds with optimized activity and reduced off-target effects.
Molecular Hybridization is a powerful strategy that involves combining the pharmacophoric features of two or more bioactive molecules to create a new hybrid compound with potentially synergistic or enhanced activity. For instance, incorporating a thiourea moiety into a known kinase inhibitor scaffold could lead to the development of novel compounds with improved binding affinity or a different selectivity profile.
Computational and In Silico Methods , such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools in the rational design of new compounds. These methods can be used to predict the binding affinity of novel thiourea derivatives to their molecular targets, identify key structural features required for activity, and guide the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
By employing these strategic design principles, it will be possible to build upon the therapeutic potential of this compound and develop next-generation thiourea-based compounds with superior efficacy and safety profiles for the treatment of cancer and other diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
